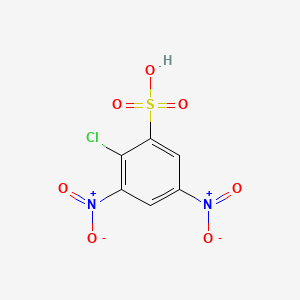

2-chloro-3,5-dinitrobenzenesulfonic acid

Description

Historical Context and Evolution of Arenesulfonic Acid Chemistry

The study of arenesulfonic acids and their salts became extensive in the late 19th and early 20th centuries, providing foundational results for the growth of the dyestuff industry. thieme-connect.dethieme-connect.de These organosulfur compounds, with the general formula R−S(=O)₂−OH where R is an aryl group, have played a significant role in the development of organic chemistry. thieme-connect.dewikipedia.org The sulfonic acids of aromatic amines and phenols, for example, are crucial intermediates for creating synthetic dyes. thieme-connect.de

The primary method for synthesizing arenesulfonic acids is through the electrophilic sulfonation of arenes. thieme-connect.de This process typically involves treating an aromatic compound with concentrated sulfuric acid, often with added sulfur trioxide (oleum), to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring. britannica.com Other synthesis methods include the nucleophilic substitution of aryl halides, hydrolysis of sulfonyl chlorides, and the reaction of aryl organometallic compounds with sulfur trioxide. thieme-connect.dethieme-connect.de Arenesulfonic acids are strong acids, comparable in strength to sulfuric acid, which has led to their widespread use as acid catalysts in various organic reactions like esterification and dehydration. thieme-connect.dethieme-connect.de Their derivatives, particularly sodium salts, are noted for their water solubility, a property that is valuable in applications such as detergents and dyes. thieme-connect.debritannica.com

Significance of Substituted Nitroaromatic Sulfonic Acids in Advanced Organic Synthesis

Substituted nitroaromatic compounds are a cornerstone of industrial chemistry, serving as essential intermediates in the production of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govnumberanalytics.comresearchgate.net The nitro group is strongly electron-withdrawing, a characteristic that profoundly influences the reactivity of the aromatic ring. nih.govnumberanalytics.com This feature makes nitroaromatic compounds susceptible to nucleophilic aromatic substitution, a powerful reaction for creating complex molecules by replacing a leaving group on the ring with a nucleophile. numberanalytics.com

When a sulfonic acid group is also present on the ring, as in nitroaromatic sulfonic acids, the compound's utility in synthesis is further enhanced. The sulfonic acid group is also electron-withdrawing and can be a good leaving group in nucleophilic substitution reactions under certain conditions. numberanalytics.com The combination of nitro and sulfonic acid groups on an aromatic ring, such as in 2-chloro-3,5-dinitrobenzenesulfonic acid, creates a highly activated system. This activation facilitates the displacement of substituents, particularly halogens like chlorine, by nucleophiles. Researchers have utilized this reactivity, for instance, in the synthesis of o-nitroarylamines from o-nitroaryl sulfonic acids through ipso nucleophilic substitution, a method that proceeds efficiently at room temperature without the need for a metal catalyst. nih.gov The water solubility often imparted by the sulfonic acid group is another beneficial property, enabling reactions in aqueous media. britannica.com

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its role as a versatile intermediate in the synthesis of more complex chemical structures. Its highly substituted and activated aromatic ring makes it a valuable starting material.

Detailed research findings indicate that the synthesis of this compound can be achieved through the nitration of chlorobenzene (B131634) derivatives. For example, one synthetic route involves dissolving 2-chlorobenzoic acid in concentrated sulfuric acid, followed by nitration with fuming nitric acid. chemicalbook.com The resulting intermediate, 2-chloro-3,5-dinitrobenzoic acid, shares a similar substitution pattern and highlights the chemistry used to produce such polynitrated aromatic acids. The synthesis of 2-nitro-5-chlorobenzenesulfonic acid has also been documented, involving the nitration of 3-chlorobenzenesulfonic acid chloride, which can then be saponified to the free sulfonic acid. google.com

The compound itself is a subject of study in the context of creating new molecules. Nitro- and amino-substituted chlorobenzenes are key intermediates for producing agrochemicals, pharmaceuticals, dyes, and personal care products. researchgate.net The specific structure of this compound, with its multiple activating groups, makes it a candidate for nucleophilic substitution reactions to build diverse molecular architectures. While specific, large-scale applications for this exact compound are not widely documented in mainstream industrial processes, its chemistry is representative of that used for chloronitro- and dinitro-benzenesulfonic acid derivatives which are important in chemical manufacturing. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃ClN₂O₇S | nih.gov |

| Molecular Weight | 282.62 g/mol | nih.gov |

| CAS Number | 4515-26-8 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Polar Surface Area | 154 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 9 | |

| Rotatable Bond Count | 3 |

Spectral Information for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| InChI | InChI=1S/C6H3ClN2O7S/c7-6-4(9(12)13)1-3(8(10)11)2-5(6)17(14,15)16/h1-2H,(H,14,15,16) | nih.gov |

| InChIKey | ODEUZCDONYETMV-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=C(C=C(C(=C1N+[O-])Cl)S(=O)(=O)O)N+[O-] | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O7S/c7-6-4(9(12)13)1-3(8(10)11)2-5(6)17(14,15)16/h1-2H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEUZCDONYETMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196405 | |

| Record name | 2-Chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-26-8 | |

| Record name | 2-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 3,5 Dinitrobenzenesulfonic Acid and Its Analogues

Classical Nitration and Sulfonation Approaches to Arenesulfonic Acids

The traditional approach to synthesizing arylsulfonic acids involves the direct sulfonation of an aromatic ring, a cornerstone reaction in organic chemistry. However, the reactivity of the substrate is a critical determinant of the reaction conditions and outcomes.

Aromatic sulfonation is an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com The process typically employs sulfur trioxide (SO₃) in a concentrated sulfuric acid solution, a mixture known as fuming sulfuric acid or oleum (B3057394). masterorganicchemistry.com The reaction proceeds in three general stages: activation of the electrophile, nucleophilic attack by the aromatic ring, and deprotonation to restore aromaticity. masterorganicchemistry.com

In this reaction, sulfur trioxide is either used directly or generated in situ. While SO₃ is highly electrophilic, it can be "activated" by protonation from the strong acid catalyst (H₂SO₄) to form the even more electrophilic species, HSO₃⁺. masterorganicchemistry.com The aromatic ring, acting as a nucleophile, attacks the electrophile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com Finally, a weak base, such as HSO₄⁻, removes a proton from the carbon atom bearing the new sulfonic acid group, collapsing the intermediate and restoring the energetically favorable aromatic system. masterorganicchemistry.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating the sulfonic acid in dilute aqueous acid, which is the reverse of the electrophilic attack. masterorganicchemistry.com

Due to the strong deactivating and meta-directing effects of the nitro groups, and the ortho-, para-directing nature of the chloro group, the synthesis of 2-chloro-3,5-dinitrobenzenesulfonic acid requires a carefully planned multi-step pathway. Direct sulfonation of 1-chloro-3,5-dinitrobenzene (B1328920) is challenging. A more common strategy involves introducing the functional groups in a different order.

One plausible pathway begins with a less deactivated precursor. For instance, the nitration of 1-chloro-2,4-dinitrobenzene (B32670) in sulfuric acid or oleum has been studied. rsc.org While this can lead to the formation of a chlorotrinitrobenzene, it highlights the conditions necessary for electrophilic substitution on a highly deactivated ring. rsc.org During such reactions, sulfonation can be a competing process, especially under conditions of low nitric acid concentration. rsc.org

Another approach involves the nitration of an existing chlorobenzenesulfonic acid derivative. For example, a patented process describes the preparation of the isomeric 2-nitro-5-chlorobenzenesulfonic acid by nitrating 3-chlorobenzenesulfonic acid chloride at elevated temperatures (90 °C to 120 °C). google.com This method combines nitration with the simultaneous saponification of the sulfonyl chloride to the sulfonic acid. google.com Applying this logic to the target molecule, one could envision a route starting from 2-chlorobenzenesulfonic acid, followed by sequential nitration.

The table below outlines potential precursors and the necessary transformations for synthesizing the target compound and its analogues through classical methods.

| Precursor | Reagent(s) | Transformation | Product Type |

| 1-Chloro-2,4-dinitrobenzene | HNO₃ / H₂SO₄ (oleum) | Nitration | Chlorotrinitrobenzene rsc.org |

| 3-Chlorobenzenesulfonic acid chloride | HNO₃ / H₂SO₄ | Nitration & Saponification | Nitrochlorobenzenesulfonic acid google.com |

| 4,4′-Dichlorodiphenyl sulfone | Fuming H₂SO₄ | Electrophilic Sulfonation | Disulfonated dichlorodiphenyl sulfone acs.org |

| 2-Chlorobenzoic acid | Fuming HNO₃ / H₂SO₄ | Dinitration | 2-Chloro-3,5-dinitrobenzoic acid chemicalbook.com |

Derivatization and Functionalization of Synthetic Intermediates

Once this compound or its analogues are synthesized, they can serve as intermediates for further chemical modifications. A particularly noteworthy transformation is the ipso nucleophilic substitution where the sulfonic acid group itself acts as a leaving group. acs.orgnih.gov This reaction is unprecedented for forming new carbon-carbon bonds by displacing a sulfonic acid group with active methylene (B1212753) compounds. acs.orgnih.gov

This transformation is effective on electron-deficient benzenesulfonic acids, such as 2,4-dinitrobenzenesulfonic acid. acs.org In the presence of a base and an active methylene compound (e.g., dimethyl malonate), the sulfonic acid group is substituted, yielding a new C-C bond. acs.org The reaction proceeds under mild, transition-metal-free conditions and is believed to occur via a Meisenheimer adduct, stabilized by the electron-withdrawing nitro groups. acs.orgnih.gov This provides a novel route to create sterically crowded aromatic compounds. acs.org

| Substrate | Reagent(s) | Transformation | Significance |

| 2,4-Dinitrobenzenesulfonic acid | Dimethyl malonate, Base | Ipso-substitution of -SO₃H group | C-C bond formation acs.org |

| 2,4-Dinitrobenzenesulfonic acid | Ethyl acetoacetate, Base | Ipso-substitution of -SO₃H group | Synthesis of complex substituted arenes nih.gov |

Other potential derivatizations could include the nucleophilic substitution of the remaining chlorine atom or the chemical reduction of the nitro groups to amino groups, which would dramatically alter the electronic properties of the aromatic ring and open up further avenues for functionalization, such as diazotization and subsequent Sandmeyer reactions.

Mechanistic Investigations of 2 Chloro 3,5 Dinitrobenzenesulfonic Acid Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-deficient aromatic compounds like 2-chloro-3,5-dinitrobenzenesulfonic acid. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netyoutube.com The presence of strong electron-withdrawing groups, such as the nitro groups on the benzene (B151609) ring, is crucial as they stabilize this negatively charged intermediate, thereby facilitating the substitution process. masterorganicchemistry.compressbooks.pub

In sufficiently electron-deficient aromatic systems, the sulfonic acid group (–SO₃H) can function as a leaving group in an ipso substitution reaction. nih.govacs.org This type of transformation is notable because the sulfonic acid group is not a typical leaving group in SNAr reactions, which more commonly involve halide displacement. Research on analogues like 2,4-dinitrobenzene sulfonic acid has demonstrated that the ipso-substitution of the sulfonic acid moiety is a viable pathway for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This method provides a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions, avoiding the need for toxic catalysts and expensive ligands. acs.org The reaction proceeds under mild conditions and is particularly effective for aromatic sulfonic acids that are highly activated by electron-withdrawing substituents, a category into which this compound falls. nih.govacs.org

A significant application of ipso substitution on activated benzenesulfonic acids is the reaction with active methylene (B1212753) compounds to form new carbon-carbon bonds. nih.gov Active methylene compounds, which possess two electron-withdrawing groups flanking a CH₂ group, can be deprotonated to form carbanions that act as effective nucleophiles. rsc.org These nucleophiles can attack the electron-deficient aromatic ring, displacing the sulfonic acid group. nih.govacs.org

Studies on 2,4-dinitrobenzene sulfonic acid have shown that various active methylene compounds undergo this substitution to produce arylated products in good to excellent yields. nih.govacs.org The reaction is typically performed in a polar aprotic solvent like DMSO with a base such as cesium carbonate (Cs₂CO₃) to generate the nucleophilic carbanion. nih.gov

Table 1: Arylation of Active Methylene Compounds via Ipso Substitution of a Sulfonic Acid Group in an Analogous Dinitrobenzene System. nih.govacs.org

| Active Methylene Compound | Product Yield (%) |

| Dimethyl malonate | High |

| Diethyl malonate | High |

| Dibenzyl malonate | High |

| Ethyl acetoacetate | High |

| Methyl acetoacetate | High |

| Malononitrile | Moderate |

This table is based on data for 2,4-dinitrobenzene sulfonic acid and is illustrative of the expected reactivity for this compound.

The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. researchgate.net Electron-withdrawing groups (EWGs) activate the ring toward nucleophilic attack and stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate. masterorganicchemistry.comnih.gov For a substitution to occur, these EWGs are most effective when positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the carbanion intermediate onto the EWG. youtube.compressbooks.pub

In this compound, the molecule possesses two potential leaving groups: the chloro group at C2 and the sulfonic acid group at C1. The regioselectivity of a nucleophilic attack would depend on several factors, including the nature of the nucleophile and the relative ability of the substituents to stabilize the transition state for attack at each position.

Activation: The two nitro groups at positions 3 and 5 are meta to the C1-SO₃H bond and ortho/para to the C2-Cl bond. This positioning suggests that the chloro group at C2 is highly activated towards substitution, as the negative charge in the Meisenheimer complex can be effectively delocalized by both the C3-nitro group (ortho) and the C5-nitro group (para). researchgate.net

Kinetics: The rate of reaction is generally faster for substrates with more and stronger EWGs. nih.gov The cumulative electron-withdrawing effect of two nitro groups and a chlorine atom makes the aromatic ring of this compound extremely electron-poor and thus highly reactive in SNAr processes. The formation of the Meisenheimer complex is typically the rate-determining step in this two-stage mechanism. researchgate.net

Role as an Electron Acceptor in Charge Transfer Complexes

The highly electron-deficient π-system of this compound allows it to function as an effective electron acceptor in the formation of charge-transfer (CT) complexes. dergipark.org.tr These complexes form through non-covalent interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.govmdpi.com

Charge-transfer complexes are characterized by the appearance of a new, often intense, absorption band in the UV-visible spectrum that is absent in the spectra of the individual donor or acceptor molecules. mdpi.com The formation of these complexes involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com

In the case of this compound, the electron-accepting capability is enhanced by the potent inductive and resonance effects of the two nitro groups. Studies on the analogous compound 2-chloro-3,5-dinitropyridine (B146277) show that it acts as a strong π-electron acceptor, forming CT complexes with electron donors like anilines. dergipark.org.tr The interactions in these complexes are primarily of the π-π* type, though other interactions such as n-π* and hydrogen bonding can also play a role, depending on the structure of the donor molecule. dergipark.org.tr The stability and stoichiometry (typically 1:1) of such complexes can be determined using spectrophotometric methods, such as Job's plot or the Benesi-Hildebrand equation. mdpi.commdpi.com

Brønsted Acid Catalysis by this compound

The sulfonic acid moiety (–SO₃H) is inherently a strong Brønsted acid. The acidity of this group in this compound is further amplified by the powerful electron-withdrawing effects of the adjacent chloro and nitro substituents. This enhanced acidity makes the compound a potent Brønsted acid catalyst. rsc.org

Brønsted acid catalysis involves the protonation of a substrate by the catalyst, which increases the substrate's electrophilicity and renders it more susceptible to nucleophilic attack. rsc.orgfrontiersin.org Research on the structurally similar 2,4-dinitrobenzenesulfonic acid has shown its effectiveness as a catalyst in the ring-opening polymerization of ε-caprolactone. rsc.org In this type of mechanism, the acid protonates the carbonyl oxygen of the monomer, activating it for ring-opening by an initiator, such as an alcohol. rsc.org Given its strong acidic nature, this compound is expected to be a highly efficient catalyst for a range of acid-catalyzed reactions, including esterifications, transesterifications, and polymerizations, under mild conditions. frontiersin.org

Catalytic Applications in Controlled Polymerization

Although specific studies detailing the use of this compound in controlled polymerization are scarce, research on its isomer, 2,4-dinitrobenzenesulfonic acid (DNBA), offers a clear precedent for its potential as a Brønsted acid catalyst. rsc.orgrsc.org DNBA has been effectively employed as a catalyst in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), demonstrating the ability of dinitrobenzenesulfonic acids to facilitate controlled/living polymerization processes. rsc.orgrsc.orgresearchgate.net

The polymerization of ε-CL is initiated by an alcohol, such as benzyl (B1604629) alcohol (BnOH), and catalyzed by DNBA. rsc.orgrsc.org The process is typically conducted at room temperature in a solvent like acetonitrile (B52724). rsc.orgrsc.org The strong acidity of DNBA is crucial for activating the monomer, which allows the polymerization to proceed and form poly(ε-caprolactone) (PCL) with controlled molecular weights and narrow polydispersity, which are hallmarks of a controlled polymerization. rsc.orgrsc.org

Table 1: DNBA-Catalyzed Ring-Opening Polymerization of ε-Caprolactone in Various Solvents

| Run | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | Toluene | 24 | 10.1 |

| 2 | CH₂Cl₂ | 24 | 15.2 |

| 3 | THF | 24 | 20.3 |

| 4 | CH₃CN | 4 | 95.2 |

Conditions: [ε-CL]₀/[BnOH]₀/[DNBA]₀ = 40/1/1, room temperature. Data sourced from Wang et al., RSC Advances, 2014. rsc.org

The success of this catalytic system is further highlighted by its ability to be used with various functional initiators, such as propargyl alcohol and 5-hexen-1-ol, to produce end-functionalized polyesters. rsc.orgrsc.org Moreover, the living nature of the polymerization is demonstrated by the successful synthesis of block copolymers, for instance, by the sequential addition of δ-valerolactone (VL) or trimethylene carbonate (TMC) to the living PCL chains, resulting in well-defined diblock copolymers like PCL-b-PVL and PCL-b-PTMC. rsc.orgrsc.org

Table 2: Molecular Weight and Polydispersity in DNBA-Catalyzed Polymerization

| [ε-CL]₀/[BnOH]₀ | Mₙ (Theoretical) | Mₙ (¹H NMR) | PDI (SEC) |

|---|---|---|---|

| 20/1 | 2280 | 2400 | 1.15 |

| 40/1 | 4560 | 4700 | 1.18 |

| 60/1 | 6840 | 7000 | 1.21 |

| 80/1 | 9120 | 9300 | 1.25 |

Conditions: [DNBA] as catalyst, in CH₃CN at room temperature. Data sourced from Wang et al., RSC Advances, 2014. rsc.org

Advanced Spectroscopic and Computational Characterization of 2 Chloro 3,5 Dinitrobenzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 2-chloro-3,5-dinitrobenzenesulfonic acid, ¹H NMR and ¹³C NMR spectroscopy would provide definitive evidence for its covalent framework.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the substituent effects on the benzene (B151609) ring. The strongly electron-withdrawing nature of the two nitro groups (-NO₂) and the sulfonic acid group (-SO₃H) would significantly deshield the aromatic protons and carbons.

¹H NMR: The molecule possesses two aromatic protons. The proton at the C4 position would appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton would appear as a doublet, coupled to the C4 proton. Due to the deshielding effect of the adjacent nitro and chloro groups, these protons would be expected to resonate at a low field (high ppm value).

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the carbon atoms of the benzene ring. The carbons bearing the electron-withdrawing substituents (C1-Cl, C2-SO₃H, C3-NO₂, C5-NO₂) would be observed at characteristic downfield shifts. The quaternary carbons (C1, C2, C3, C5) would typically show lower intensity signals compared to the protonated carbons (C4, C6).

Interactive Data Table: Predicted NMR Data for this compound Click on the headers to sort the data.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (C4-H) | 8.5 - 9.0 | Doublet (d) | Deshielded by adjacent nitro group. |

| ¹H (C6-H) | 8.8 - 9.3 | Doublet (d) | Deshielded by adjacent chloro and nitro groups. |

| ¹³C (C1) | 130 - 135 | Singlet (s) | Carbon bearing the chloro group. |

| ¹³C (C2) | 145 - 150 | Singlet (s) | Carbon bearing the sulfonic acid group. |

| ¹³C (C3) | 148 - 152 | Singlet (s) | Carbon bearing a nitro group. |

| ¹³C (C4) | 125 - 130 | Doublet (d) | Protonated carbon. |

| ¹³C (C5) | 148 - 152 | Singlet (s) | Carbon bearing a nitro group. |

| ¹³C (C6) | 120 - 125 | Doublet (d) | Protonated carbon. |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com These methods are complementary, as the physical principles of absorption (FT-IR) and scattering (Raman) result in different spectral appearances. americanpharmaceuticalreview.com The analysis of this compound by these techniques would reveal characteristic frequencies for its key functional groups.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions from the nitro and sulfonic acid groups.

-NO₂ Group: Asymmetric and symmetric stretching vibrations of the nitro groups typically appear as two strong bands in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

-SO₃H Group: The sulfonic acid group exhibits characteristic absorptions. The S=O stretching vibrations are found in the 1350-1440 cm⁻¹ (asymmetric) and 1150-1210 cm⁻¹ (symmetric) regions. A broad O-H stretching band would be expected in the 2800-3200 cm⁻¹ range due to hydrogen bonding.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

C-Cl Bond: The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric stretching of the nitro groups often gives a very strong Raman signal. The aromatic ring vibrations are also typically strong and well-defined. Studies on similar molecules like 2-(benzylsulfanyl)-3,5-dinitrobenzoic acid have utilized both FT-IR and FT-Raman to analyze vibrational modes, often aided by computational methods. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| -NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong | Medium |

| -NO₂ | Symmetric Stretch | 1340 - 1370 | Strong | Strong |

| -SO₃H | O-H Stretch | 2800 - 3200 | Broad, Strong | Weak |

| -SO₃H | S=O Asymmetric Stretch | 1350 - 1440 | Strong | Medium |

| -SO₃H | S=O Symmetric Stretch | 1150 - 1210 | Strong | Medium |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |

| C-Cl | Stretch | 600 - 800 | Medium-Strong | Medium |

Electronic Spectroscopy: UV-Visible Absorption for Electronic Structure and Interactions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals. For this compound, the spectrum is dictated by the chromophoric nitroaromatic system. The presence of two nitro groups and a sulfonic acid group on the benzene ring significantly influences its electronic structure.

The spectrum is expected to show characteristic absorptions arising from:

π → π* transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. They typically result in strong absorption bands at shorter wavelengths.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to a π* antibonding orbital. These bands are generally weaker in intensity compared to π → π* transitions.

The extensive conjugation and the powerful electron-withdrawing effects of the nitro groups shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The solvent can also play a significant role in the position and intensity of the absorption bands due to solute-solvent interactions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. The monoisotopic mass of this compound (C₆H₃ClN₂O₇S) is 281.9349493 Da. nih.gov

Molecular Ion Peak: In an MS experiment, the molecule would be ionized, most commonly forming a molecular ion (M⁺) or a protonated/deprotonated species ([M+H]⁺ or [M-H]⁻). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a signal at M+2 that is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Loss of the sulfonic acid group (-SO₃H) or SO₃.

Loss of one or both nitro groups (-NO₂).

Loss of the chlorine atom (-Cl).

Cleavage of the aromatic ring under high-energy conditions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this molecule, providing another layer of data for its identification in advanced MS techniques. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data Click on the headers to sort the data.

| Adduct | Formula | m/z (calculated) | Predicted CCS (Ų) |

| [M+H]⁺ | C₆H₄ClN₂O₇S⁺ | 282.94222 | 151.0 |

| [M+Na]⁺ | C₆H₃ClN₂NaO₇S⁺ | 304.92416 | 158.0 |

| [M-H]⁻ | C₆H₂ClN₂O₇S⁻ | 280.92766 | 153.9 |

| [M+K]⁺ | C₆H₃ClKN₂O₇S⁺ | 320.89810 | 146.5 |

Data sourced from PubChemLite predictions. uni.lu

Advanced Chromatographic Techniques for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound and for separating it from reaction intermediates or degradation products. researchgate.net

A typical method for this highly polar and acidic compound would involve reverse-phase HPLC .

Stationary Phase: A C18 or C8 column would be a common choice, where the nonpolar stationary phase retains analytes based on their hydrophobicity.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be used. To ensure the sulfonic acid group is in a consistent ionic state and to achieve good peak shape, the mobile phase is usually acidified with a small amount of an acid such as phosphoric acid or formic acid. sielc.com

Detection: A UV detector would be highly effective, as the dinitroaromatic system is a strong chromophore, allowing for sensitive detection at an appropriate wavelength determined from its UV-Vis spectrum.

This HPLC method can be scaled up for preparative separation to isolate the pure compound from a mixture. sielc.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Theoretical and Computational Chemistry

Computational chemistry offers profound insights into the properties of molecules, complementing experimental findings. scirp.org

Density Functional Theory (DFT) for Electronic Properties and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For this compound, DFT calculations can predict a range of properties.

Optimized Geometry: DFT can calculate the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Given the multiple electron-withdrawing groups, this compound is expected to have a relatively low-lying LUMO and a significant HOMO-LUMO gap, influencing its chemical behavior.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this molecule, the regions around the oxygen atoms of the nitro and sulfonic acid groups would be highly negative, while the areas around the aromatic protons and the carbon attached to the chlorine would be positive.

Interactive Data Table: Key Parameters from a DFT Study Click on the headers to sort the data.

| Parameter | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Halogen Bonding

While specific crystallographic studies on this compound are not extensively documented in publicly available literature, the nature of its functional groups allows for a detailed theoretical analysis of the expected intermolecular interactions. The primary forces at play in the solid state would be hydrogen bonding, π-π stacking, and halogen bonding.

Hydrogen Bonding: The sulfonic acid group (-SO₃H) is a potent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors. The most likely acceptors are the oxygen atoms of the nitro groups and the sulfonic acid group on neighboring molecules. This would lead to the formation of robust hydrogen-bonding networks, a common feature in the crystal structures of sulfonic acids and nitroaromatic compounds. For instance, studies on co-crystals of 3,5-dinitrobenzoic acid have revealed extensive hydrogen-bonded motifs, such as R²₂(8) homodimers and heterodimers, which dictate the supramolecular architecture. nih.govresearchgate.net Similar chain and network structures, potentially involving water molecules if crystallized from aqueous solutions, would be anticipated for this compound.

π-π Stacking: The electron-deficient aromatic ring of this compound, due to the presence of two nitro groups, is expected to participate in π-π stacking interactions. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds. Computational studies on chlorobenzene (B131634) clusters have identified parallel-displaced π-stacked structures as the most stable dimeric conformations. marquette.edu The presence of multiple substituents on the benzene ring of the title compound would influence the geometry of these stacking arrangements, likely leading to offset or tilted configurations to minimize steric hindrance and optimize electrostatic interactions.

A summary of the probable intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Sulfonic Acid (-SO₃H ) | Nitro Group (-NO₂), Sulfonic Acid (-SO₃H) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

| Halogen Bonding | Chlorine (-Cl ) | Nitro Group (-NO₂), Sulfonic Acid (-SO₃H) |

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is provided below.

| Contact Type | Expected Contribution |

| O···H / H···O | High |

| H···H | Significant |

| C···H / H···C | Moderate |

| Cl···H / H···Cl | Moderate |

| C···C | Low |

| N···H / H···N | Low |

| O···O | Low |

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to investigate the topology of the electron density and characterize the nature of chemical bonds and intermolecular interactions. The presence of a bond path between two atoms in a QTAIM analysis is a definitive indicator of an interaction. For this compound, QTAIM would be employed to confirm and characterize the hydrogen bonds, halogen bonds, and other weak interactions predicted by other methods. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs) would provide quantitative information about the strength and nature of these interactions. For instance, strong hydrogen bonds typically exhibit higher ρ and positive ∇²ρ values. researchgate.net

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for elucidating the reaction mechanisms and exploring the potential energy surfaces of reactions involving this compound. A key reaction pathway for this and related activated aryl halides is nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr): The presence of two strongly electron-withdrawing nitro groups makes the aromatic ring of this compound highly susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group. Computational studies on similar reactions, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, suggest a two-stage SₙAr mechanism. researchgate.net

The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The energy landscape of this reaction can be modeled using density functional theory (DFT) or other high-level computational methods. The calculations would involve locating the transition state for the formation of the Meisenheimer complex and the subsequent transition state for the departure of the leaving group. The relative energies of the reactants, intermediates, transition states, and products would provide a detailed understanding of the reaction kinetics and thermodynamics.

A generalized energy profile for an SₙAr reaction is shown below.

| Reaction Coordinate | Species | Relative Energy |

| Start | Reactants (this compound + Nucleophile) | 0 |

| Peak 1 | Transition State 1 (Formation of Meisenheimer complex) | Activation Energy 1 |

| Valley | Meisenheimer Complex (Intermediate) | Intermediate Energy |

| Peak 2 | Transition State 2 (Leaving group departure) | Activation Energy 2 |

| End | Products | Reaction Enthalpy |

The rate-determining step is typically the formation of the Meisenheimer complex, which has a higher activation barrier. researchgate.net Computational models can also be used to study the influence of different nucleophiles, solvents, and catalysts on the reaction pathway and energy barriers.

Chemistry of Derivatives, Analogues, and Structural Modifications of 2 Chloro 3,5 Dinitrobenzenesulfonic Acid

Synthesis and Characterization of Substituted Dinitrobenzenesulfonic Acids

The synthesis of substituted dinitrobenzenesulfonic acids and their derivatives, such as esters, often involves the nucleophilic aromatic substitution (SNAr) on a highly activated aromatic ring or the direct sulfonation and nitration of a substituted benzene (B151609).

A common strategy for creating derivatives is the reaction of a precursor like 2,4-dinitrophenol (B41442) with a sulfonyl chloride in the presence of a base. researchgate.net This method is effective for producing a variety of sulfonate esters. researchgate.net The choice of solvent and base can significantly impact the reaction yield and time. For instance, the synthesis of 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) from 2,4-dinitrophenol and 4-methylbenzenesulfonyl chloride has been explored under various conditions. researchgate.net

Table 1: Synthesis of 2,4-Dinitrophenyl 4-methylbenzenesulfonate under Various Conditions

| Entry | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | K2CO3 (aq) | 95 | researchgate.net |

| 2 | Dichloromethane | N,N-Diisopropylethylamine | - | researchgate.net |

| 3 | Dichloromethane | Pyridine | 0 | researchgate.net |

Another important class of related compounds are dinitrophenyl ethers, which can be synthesized via the SNAr reaction of a halo-dinitrobenzene with an alcohol. For example, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP) was synthesized from 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and polyvinyl alcohol in dimethylformamide (DMF) with triethylamine (B128534) as a catalyst. The reaction, conducted at 70°C for 7 days, yielded PVA-DNP with a degree of substitution of 0.5. scirp.orgscirp.org

The characterization of these derivatives relies on standard spectroscopic techniques. For instance, the synthesis of N-(5-(tert-Butyl)-2-nitrophenyl)-4-ethoxy-5-isobutoxy-2-nitroaniline, a related dinitroaniline derivative, was confirmed by 1H NMR spectroscopy, which showed characteristic signals for the aromatic protons and the alkoxy substituents. nih.gov Similarly, the structures of various 2,4-dinitrophenyl esters of palmitic and propionic acid have been confirmed using 1H and 13C NMR spectroscopy. nih.gov

Chloro-Dinitrobenzoic Acid Derivatives and Their Reactivity Profiles

2-Chloro-3,5-dinitrobenzoic acid and its derivatives are highly reactive electrophiles, readily undergoing nucleophilic aromatic substitution. The presence of two nitro groups and a chlorine atom strongly activates the benzene ring towards nucleophilic attack.

The synthesis of 2-chloro-3,5-dinitrobenzoic acid itself can be achieved by the nitration of 2-chlorobenzoic acid with fuming nitric acid and concentrated sulfuric acid, yielding the product in 73.5% yield. iitd.ac.in

Table 2: Second-Order Rate Constants (kA) for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Amines in Methanol (B129727) at 25°C

| Amine | kA (dm3 mol-1 s-1) | Reference |

|---|---|---|

| Piperidine | - | researchgate.netniscpr.res.in |

| Piperazine | - | researchgate.net |

| Morpholine | - | researchgate.net |

| Thiomorpholine | - | researchgate.net |

*Specific rate constant values were not provided in the snippet, but the study was referenced.

The solvent plays a crucial role in these reactions. For the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine, the rate constants vary significantly across different solvents. niscpr.res.in This is attributed to different solvation models: protic solvents like alkanols can solvate the amine and weaken intramolecular hydrogen bonding in the intermediate, while dipolar aprotic solvents can solvate both the amine and the intermediate. niscpr.res.in

Impact of Structural Modifications on Electronic and Steric Properties

Structural modifications to the 2-chloro-3,5-dinitrobenzenesulfonic acid framework, such as altering the substituents on the benzene ring, have a profound impact on the electronic and steric properties of the molecule, which in turn dictates its reactivity.

Electronic Effects:

The electronic nature of substituents is often quantified using Hammett substituent constants (σ). Electron-withdrawing groups (EWGs) have positive σ values and increase the acidity of benzoic acids and the reactivity of the ring towards nucleophilic attack. Conversely, electron-donating groups (EDGs) have negative σ values. The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship between reaction rates (k) or equilibrium constants and these substituent constants. wikipedia.org For reactions involving nucleophilic attack on an aromatic ring, the reaction constant (ρ) is positive, indicating that EWGs accelerate the reaction. wikipedia.org

The acidity of dinitrobenzoic acid derivatives is a clear indicator of electronic effects. 3,5-Dinitrobenzoic acid is significantly more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) due to the strong electron-withdrawing nature of the two nitro groups. researchgate.net The pKa values of various substituted benzoic acids further illustrate this trend. nih.gov

Table 3: pKa Values of Substituted Benzoic Acids in Water at 25°C

| Substituent (para) | pKa | Substituent (meta) | pKa | Reference |

|---|---|---|---|---|

| -NO2 | 3.44 | -NO2 | 3.49 | nih.gov |

| -CN | 3.55 | -CN | 3.64 | nih.gov |

| -Cl | 3.98 | -Cl | 3.83 | nih.gov |

| -H | 4.19 | -H | 4.19 | nih.gov |

| -CH3 | 4.36 | -CH3 | 4.27 | nih.gov |

| -OCH3 | 4.47 | -OCH3 | 4.09 | nih.gov |

Steric Effects:

Steric hindrance plays a critical role in the reactivity of these compounds, particularly in SNAr reactions. Bulky substituents near the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate. numberanalytics.com For example, in the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, the rate is significantly lower compared to the reaction with aniline (B41778), a reduction attributed to increased steric hindrance from the methyl group on the nitrogen. researchgate.netrsc.org

X-ray crystallography provides direct evidence of steric effects on molecular geometry. The torsion angles of nitro groups with respect to the benzene ring are influenced by adjacent bulky substituents. nih.govnih.gov In a study of 4,6-dichloro-5-nitrobenzofuroxan, the different torsional angles of the nitro group in the parent compound and its amino derivatives were found to be strictly dependent on the steric hindrance of the substituent at the C-4 position. nih.gov

Table 4: Torsion Angles of the ortho-NO2 Group in Substituted Dinitrophenyl Derivatives

| Compound | Substituent at C3 of Pyrazoline Ring | C6-C7-N4-O Torsion Angle (°) | Reference |

|---|---|---|---|

| 2k | Aryl | ~42-59 | acs.org |

| 2l | Carboxylate | ~42-59 | acs.org |

| 2i | tert-Butyl | ~42-59 | acs.org |

*Data from a study on N1-(2,4-dinitrophenyl)-2-pyrazolines, where the torsion angle reflects the steric interaction between the ortho-nitro group and substituents on the adjacent pyrazoline ring.

Comparative Reactivity Studies with Related Activated Aromatics

The reactivity of this compound and its derivatives is best understood when compared to other activated aromatic compounds. A large body of research has focused on comparing the rates of nucleophilic aromatic substitution for various dinitro- and trinitro-substituted benzene derivatives.

A classic comparison is between 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) and related compounds. The presence of additional activating groups, such as a third nitro group in 1-chloro-2,4,6-trinitrobenzene (TNCB) or an aza group in 2-chloro-3,5-dinitropyridine (B146277), significantly enhances the rate of nucleophilic substitution. researchgate.net For instance, the rate of anilino-dechlorination in methanol is substantially faster for TNCB and 2-chloro-3,5-dinitropyridine compared to DNCB. acs.org

Table 5: Comparative Rate Constants for Anilino-dechlorination in Methanol at 30°C

| Substrate | kA (dm3 mol-1 s-1) | Reference |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene (DNCB) | 4.2 x 10-4 | acs.org |

| 1-Chloro-2,4,6-trinitrobenzene (TNCB) | 1.16 | acs.org |

| 2-Chloro-3,5-dinitropyridine | 4.1 x 10-1 | acs.org |

| 4-Chloro-3,5-dinitrobenzotrifluoride | 1.85 x 10-2 | acs.org |

The nature of the leaving group also has a significant impact on reactivity. Studies on the reactions of 2,4-dinitrohalobenzenes with various nucleophiles have shown that reactivity generally follows the order F > Cl > Br > I. researchgate.net

Furthermore, the reactivity of these activated systems can be modulated by the nucleophile itself. Kinetic studies with a range of anilines substituted at the meta- and para-positions with 2-chloro-3,5-dinitropyridine show a strong dependence of the reaction rate on the electronic properties of the substituent on the aniline. researchgate.net A Hammett plot of log k₂ versus the substituent constant σ yields a large negative ρ value, indicating the development of positive charge on the nitrogen atom of the aniline in the transition state, which is consistent with a Meisenheimer complex intermediate. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block for Complex Molecule Construction

The structure of 2-chloro-3,5-dinitrobenzenesulfonic acid makes it a valuable precursor in multi-step synthetic pathways, enabling the creation of intricate molecular architectures.

This compound is established as a key intermediate in the synthesis of various chemical products. ontosight.ai It acts as a precursor in the production of molecules such as dyes and pigments, including certain azo dyes used in the textile industry. ontosight.ai Furthermore, it is employed as an intermediate in the creation of some pharmaceutical compounds, contributing to the synthesis of specific antibacterial and antifungal agents. ontosight.ai The compound's chemical structure, featuring a benzene (B151609) ring substituted with chlorine, two nitro groups, and a sulfonic acid group, provides multiple reaction sites for building more complex molecules. ontosight.ai

Recent research has unveiled a novel application for electron-deficient benzenesulfonic acids, including analogues of this compound, in the formation of carbon-carbon (C-C) bonds. nih.gov This method proceeds via an ipso nucleophilic substitution, where the sulfonic acid group itself acts as the leaving group—a previously unknown transformation for C-C bond formation. nih.gov The reaction involves the substitution of the sulfonic acid group by active methylene (B1212753) compounds. nih.gov

This strategy is highly effective for introducing active methylene groups into an ortho-nitro-substituted benzene ring. nih.gov A significant advantage of this methodology is that it occurs under mild conditions and does not require the use of toxic or expensive transition-metal catalysts, such as palladium or copper, nor does it necessitate a phase-transfer catalyst (PTC) or special ligands. nih.gov The process is efficient, generating no solid waste and producing good to excellent yields. nih.gov This development provides a new pathway for creating sterically hindered, all-carbon quaternary centers, with applications in the synthesis of active pharmaceutical ingredients (APIs) and in materials chemistry. nih.gov

| Feature | Description |

| Reaction Type | Ipso nucleophilic substitution nih.gov |

| Reactants | Electron-deficient benzene sulfonic acid, Active methylene compound nih.gov |

| Leaving Group | Sulfonic acid group nih.gov |

| Catalyst | None required (Transition-metal-free) nih.gov |

| Key Advantages | Mild conditions, No solid waste, Good to excellent yields, Avoids toxic metals nih.gov |

| Applications | Synthesis of APIs, Materials Chemistry, Creation of all-carbon quaternary centers nih.gov |

Utilization in the Development of Novel Catalytic Systems

Research has indicated the use of this compound in the development of new catalytic systems. ontosight.ai

Reagent Applications in Biochemical and Chemical Research Studies

The compound has been utilized as a reagent in a variety of biochemical and chemical research studies. ontosight.ai

This compound is employed as a reagent in research focused on the synthesis of modified nucleotides. ontosight.ai The modification of nucleotides is a critical area of research, as incorporating these analogues into RNA can enhance properties such as stability, bioavailability, and target efficiency, which is crucial for the development of RNA-based therapeutics. nih.gov The synthesis of modified building blocks is essential for creating molecules like nuclease-resistant ribozymes, which have potential applications in gene therapy. nih.govmdpi.com The ability to synthesize modified oligonucleotides and DNA is also fundamental for applications in bioanalysis and chemical biology. researchgate.net

Integration into Functional Materials and Supramolecular Assemblies

The chemical methodologies enabled by sulfonic acid derivatives have found applications in the field of materials science. nih.gov Specifically, the carbon-carbon bond-forming reaction that uses electron-deficient benzene sulfonic acids as substrates is a method that has been applied to materials chemistry. nih.gov This synthetic route allows for the creation of heavily crowded molecular structures, which can serve as components for advanced functional materials. nih.gov

Applications in Advanced Analytical Chemistry

Information regarding the specific applications of this compound in advanced analytical chemistry is not extensively documented in available research.

Reagent for Detection and Quantification Methods

The utility of this compound as a specific reagent for detection and quantification methods has not been detailed in the surveyed scientific literature. While dinitrophenyl compounds are sometimes used as derivatizing agents in chromatography to enhance the detection of analytes, specific protocols and research findings for this compound in this capacity are not available.

Crystallography and Crystal Engineering of 2 Chloro 3,5 Dinitrobenzenesulfonic Acid and Its Salts

Single-Crystal X-ray Diffraction Studies

Determination of Solid-State Molecular and Crystal Structures

No published single-crystal X-ray diffraction data, including unit cell dimensions, space group, or atomic coordinates for 2-chloro-3,5-dinitrobenzenesulfonic acid or its salts, were found.

Supramolecular Architecture and Packing Analysis

Without crystal structure data, an analysis of the supramolecular architecture is not possible.

Hydrogen Bonding Networks

Specific details of hydrogen bonding networks require crystallographic information, which is unavailable.

π-π Stacking Interactions

An analysis of π-π stacking interactions is contingent on determined crystal structures, which could not be located.

Halogen Bonding and Other Non-Covalent Interactions in Crystalline Solids

A discussion of halogen bonding and other non-covalent interactions for this specific compound cannot be conducted without experimental structural data.

Co-crystallization and Solvate Formation in Crystal Engineering

No studies on the co-crystallization or solvate formation of this compound were identified.

Rational Design Principles for Crystalline Materials

The rational design of crystalline materials involving this compound and its corresponding sulfonate anion is guided by the principles of supramolecular chemistry and crystal engineering. These principles focus on the predictable control of intermolecular interactions to form desired solid-state architectures. The molecular structure of the 2-chloro-3,5-dinitrobenzenesulfonate anion offers several functional groups that are key to its role in crystal engineering: the sulfonate group, two nitro groups, and a chloro substituent, all attached to a benzene (B151609) ring.

The primary driving forces in the assembly of crystalline lattices containing this anion are strong and directional non-covalent interactions. These include hydrogen bonding, halogen bonding, and π-π stacking interactions. The interplay of these interactions, governed by the electronic and steric properties of the constituent molecules, dictates the final crystal packing.

Key Supramolecular Synthons and Interactions:

The predictability in the crystal engineering of 2-chloro-3,5-dinitrobenzenesulfonate salts arises from the recognition and utilization of robust supramolecular synthons. These are structural units within a crystal that are formed by intermolecular interactions.

Hydrogen Bonding: The sulfonate group is a potent hydrogen bond acceptor, with its three oxygen atoms capable of participating in multiple hydrogen bonds. In the presence of suitable hydrogen bond donors (e.g., protonated amines, water molecules, or hydroxyl groups), the sulfonate group can form a variety of well-defined hydrogen-bonding motifs. The nitro groups, while weaker hydrogen bond acceptors than the sulfonate group, can also participate in C-H···O hydrogen bonds, further stabilizing the crystal lattice.

π-π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of three strongly electron-withdrawing groups (two nitro and one sulfonate), makes it an ideal candidate for π-π stacking interactions with electron-rich aromatic systems. These interactions are crucial in organizing molecules into columns or layers within the crystal.

Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the sulfonate or nitro groups of adjacent molecules. This type of interaction provides another directional tool for controlling the crystal packing.

The rational design process involves selecting appropriate counter-ions or co-formers that can complement the interaction sites on the 2-chloro-3,5-dinitrobenzenesulfonate anion. For instance, the use of cations with multiple hydrogen bond donor sites can lead to the formation of extended hydrogen-bonded networks.

Influence of Functional Groups on Crystal Packing:

While specific crystallographic data for salts of this compound are not widely available in the public domain, the principles of rational design can be inferred from studies of related nitroaromatic and sulfonate-containing compounds. The following table summarizes the key interactions and their typical geometric parameters observed in such systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | O-H, N-H, C-H | O (Sulfonate) | 2.6 - 3.0 (O···O/N) | 150 - 180 |

| C-H | O (Nitro) | 3.0 - 3.5 (C···O) | 120 - 170 | |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 (Centroid-Centroid) | - |

| Halogen Bond | C-Cl | O (Sulfonate/Nitro) | 3.0 - 3.4 (Cl···O) | 160 - 175 |

Table 1: Representative Intermolecular Interactions in the Crystal Engineering of Aromatic Sulfonates and Nitro Compounds.

The rational design of crystalline materials based on this compound and its salts is a multifactorial process. It requires a deep understanding of the strengths and geometric preferences of various non-covalent interactions. By carefully selecting complementary components, it is possible to guide the self-assembly process towards crystalline solids with desired structural motifs and properties.

Environmental Transformation and Fate Research

Pathways of Degradation and Transformation for Nitroaromatic Sulfonic Acids in Environmental Systems

The degradation of nitroaromatic sulfonic acids in the environment can proceed through several key pathways, primarily driven by photochemical reactions and microbial metabolism. The presence of both electron-withdrawing nitro groups and a highly polar sulfonic acid group significantly influences the compound's reactivity and susceptibility to these degradation mechanisms.

Photodegradation Studies

Photodegradation, or the breakdown of compounds by light, represents a significant abiotic pathway for the transformation of nitroaromatic compounds in aquatic environments. While direct photolysis of many nitroaromatic compounds can be a slow process, the presence of other substances in the environment can accelerate their degradation through indirect photolysis. nih.gov

Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, have been shown to be effective in degrading recalcitrant nitroaromatic compounds. nih.govresearchgate.net In this process, ultraviolet (UV) light cleaves hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can attack the aromatic ring, leading to its cleavage and mineralization. nih.gov Studies on compounds like 1-chloro-2,4-dinitrobenzene (B32670) have demonstrated that this method can achieve significantly faster degradation rates compared to direct photolysis. nih.gov The initial steps in the photodegradation of a related compound, 4-chloro-3,5-dinitrobenzoic acid, have been shown to involve the rapid release of chloride ions. researchgate.net It is plausible that 2-chloro-3,5-dinitrobenzenesulfonic acid would undergo a similar initial attack by hydroxyl radicals, leading to dechlorination and hydroxylation of the aromatic ring. Subsequent reactions would likely involve the breakdown of the ring and the conversion of the nitro groups to nitrate (B79036) ions. nih.gov

Table 1: Photodegradation of Related Nitroaromatic Compounds

| Compound | Degradation Method | Key Findings | Reference |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | UV/H₂O₂ | Faster degradation with hydroxyl radicals. | nih.gov |

| 4-Nitrophenol | UV/H₂O₂ | Effective mineralization. | nih.gov |

| 4-Chloro-3,5-dinitrobenzoic acid | UV/H₂O₂, VUV | Efficient mineralization; rapid chloride release. | researchgate.net |

| Nitrobenzene | UV/H₂O₂ | Faster degradation rates compared to direct photolysis. | nih.gov |

Bioremediation Mechanisms and Microbial Transformation

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For nitroaromatic sulfonic acids, two primary microbial processes are of key importance: the reduction of the nitro groups and the cleavage of the carbon-sulfur bond (desulfonation).

The microbial transformation of nitroaromatic compounds often begins with the reduction of the nitro groups to amino groups under anaerobic conditions. nih.govcapes.gov.br This transformation has been observed for a variety of mono- and dinitroaromatic compounds in the presence of different bacterial species, including those from the genera Clostridium and Desulfovibrio. nih.gov For instance, nitrobenzenes are reduced to anilines, and dinitrobenzenes can be transformed into nitroanilines and subsequently to phenylenediamines. capes.gov.br It is therefore highly probable that this compound can be microbially transformed into 2-chloro-3-amino-5-nitrobenzenesulfonic acid and further to 2-chloro-3,5-diaminobenzenesulfonic acid.

The sulfonic acid group of benzenesulfonates can be utilized by some bacteria as a source of sulfur for growth. nih.govnih.govasm.org This process, known as desulfonation, involves the enzymatic cleavage of the C-S bond, often resulting in the formation of a corresponding phenol. asm.org For example, bacteria such as Pseudomonas sp. and Arthrobacter sp. have been shown to desulfonate benzenesulfonic acid to phenol. nih.govasm.org The enzymes involved in this process are typically monooxygenases, which incorporate an oxygen atom from O₂ into the aromatic ring, leading to the release of sulfite. asm.org Therefore, a potential biodegradation pathway for this compound could involve an initial desulfonation to produce 2-chloro-3,5-dinitrophenol, which could then be further degraded.

The combination of these pathways, potentially in a microbial consortium, could lead to the complete mineralization of this compound. For example, a co-culture of Pseudomonas putida and a Rhodococcus sp. has been shown to mineralize chloronitrobenzenes, where one species transforms the initial compound and the other degrades the resulting intermediates. nih.govresearchgate.net

Table 2: Microbial Transformation of Related Aromatic Compounds

| Compound | Microbial Species/Consortium | Transformation Products | Reference |

|---|---|---|---|

| Nitrobenzene | Methanogenic bacteria, Sulphate-reducing bacteria, Clostridia | Aniline (B41778) | nih.govcapes.gov.br |

| 3,5-Dinitrobenzoic acid | Sewage microorganisms (anaerobic) | Aminonitrobenzoic acid | capes.gov.br |

| Benzenesulfonic acid | Pseudomonas sp., Arthrobacter sp. | Phenol | nih.govasm.org |

| 3- and 4-Chloronitrobenzene | Pseudomonas putida and Rhodococcus sp. coculture | Mineralization | nih.govresearchgate.net |

Adsorption and Mobility Characteristics in Environmental Matrices

The transport and distribution of this compound in the environment are largely dictated by its adsorption behavior in soil and sediment. The physicochemical properties of the compound, particularly its polarity, play a crucial role in this process.

The sulfonic acid group is highly polar and readily ionizes in water to form a sulfonate anion. This high water solubility suggests that this compound will have a low tendency to adsorb to the organic carbon fraction of soils and sediments. Compounds with high water solubility generally exhibit high mobility in soil, meaning they can be easily transported with water flow, potentially leading to groundwater contamination.

However, the presence of nitro and chloro substituents on the aromatic ring can influence its interaction with soil components. For instance, nitroaromatic compounds have been shown to have an affinity for adsorption onto clay minerals. researchgate.net Furthermore, the transformation of nitro groups to amino groups during bioremediation can significantly alter the adsorption characteristics. Studies on the environmental fate of 2,4-dinitroanisole (B92663) (DNAN) have shown that its amino derivatives sorb more irreversibly to soil compared to the parent compound. nih.govnih.gov This suggests that while this compound itself may be mobile, its microbially-transformed products, such as the corresponding amino-derivatives, could be more strongly retained in the soil matrix.

Table 3: Physicochemical Properties and Environmental Fate of Related Compounds

| Compound | Key Property/Finding | Implication for Mobility | Reference |

|---|---|---|---|

| 2,4-Dinitroanisole (DNAN) | Amino-derivatives sorb irreversibly to soil. | Reduced bioavailability and mobility of transformation products. | nih.govnih.gov |

| Nitroaromatics | Affinity for adsorption onto clay minerals. | Potential for some retention in soil despite water solubility. | researchgate.net |

Q & A

Q. How does the steric and electronic effects of the chloro and nitro groups influence reactivity in heterogeneous catalysis?

- Methodology :

- Conduct kinetic studies using fixed-bed reactors to assess substrate adsorption on catalytic surfaces.

- Perform X-ray photoelectron spectroscopy (XPS) to evaluate electronic interactions between the catalyst and functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.